
((2R,5s)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2h)-yl)-1,3-oxathiolan-2-yl)methyl hydrogen ((((r)-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ((2R,5s)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2h)-yl)-1,3-oxathiolan-2-yl)methyl hydrogen (((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate) is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, an oxathiolane ring, and a phosphonate group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,5s)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2h)-yl)-1,3-oxathiolan-2-yl)methyl hydrogen (((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate) involves multiple steps, including the formation of the oxathiolane ring and the attachment of the pyrimidine and purine moieties. The reaction conditions typically require the use of specific reagents and catalysts to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
((2R,5s)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2h)-yl)-1,3-oxathiolan-2-yl)methyl hydrogen (((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate): can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
((2R,5s)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2h)-yl)-1,3-oxathiolan-2-yl)methyl hydrogen (((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate): has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mecanismo De Acción
The mechanism of action of ((2R,5s)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2h)-yl)-1,3-oxathiolan-2-yl)methyl hydrogen (((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, interference with nucleic acid synthesis, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other nucleoside analogs and phosphonate derivatives, such as:
- Adefovir dipivoxil
- Tenofovir disoproxil fumarate
- Cidofovir
Uniqueness
The uniqueness of ((2R,5s)-5-(4-amino-5-fluoro-2-oxopyrimidin-1(2h)-yl)-1,3-oxathiolan-2-yl)methyl hydrogen (((®-1-(6-amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate) lies in its specific combination of functional groups and stereochemistry, which confer distinct biological and chemical properties. This makes it a valuable compound for further research and potential therapeutic development.
Propiedades
Fórmula molecular |
C17H22FN8O6PS |
|---|---|
Peso molecular |
516.4 g/mol |
Nombre IUPAC |
[(2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphinic acid |
InChI |
InChI=1S/C17H22FN8O6PS/c1-9(2-25-7-23-13-15(20)21-6-22-16(13)25)30-8-33(28,29)31-4-12-32-11(5-34-12)26-3-10(18)14(19)24-17(26)27/h3,6-7,9,11-12H,2,4-5,8H2,1H3,(H,28,29)(H2,19,24,27)(H2,20,21,22)/t9-,11+,12-/m1/s1 |
Clave InChI |
IQEDABQMWPFVRU-ADEWGFFLSA-N |
SMILES isomérico |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC[C@@H]3O[C@@H](CS3)N4C=C(C(=NC4=O)N)F |
SMILES canónico |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OCC3OC(CS3)N4C=C(C(=NC4=O)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)methanol](/img/structure/B12825620.png)
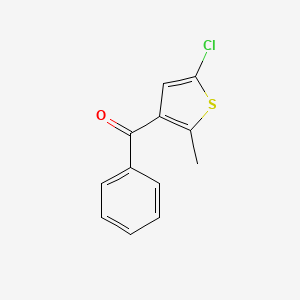
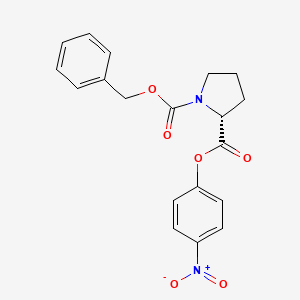
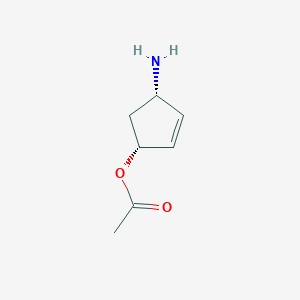
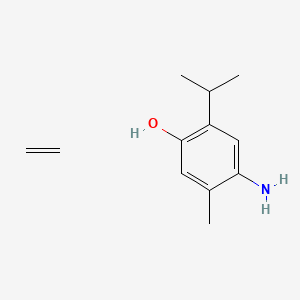
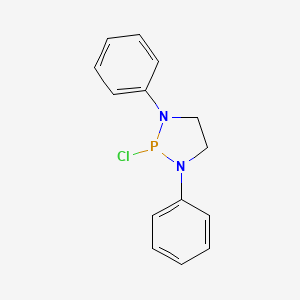
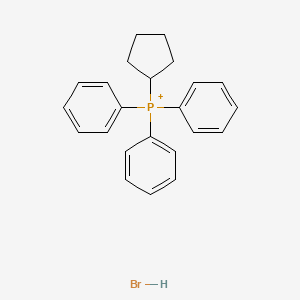
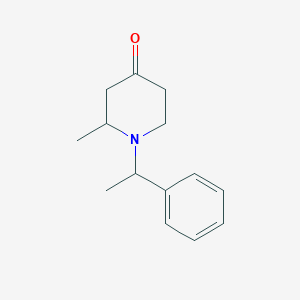
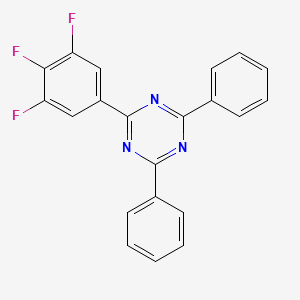
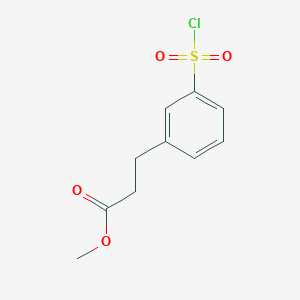
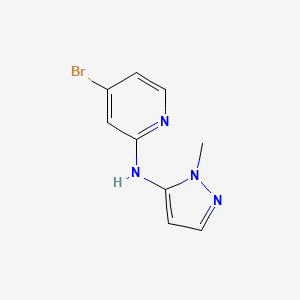
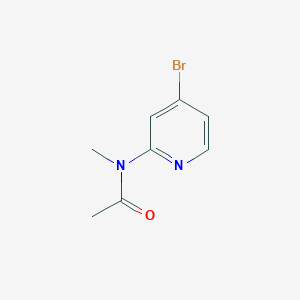
![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile](/img/structure/B12825710.png)
